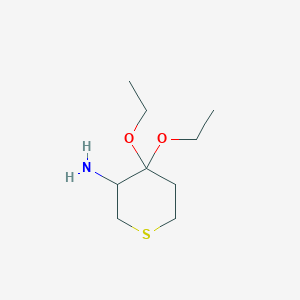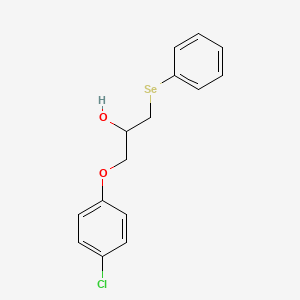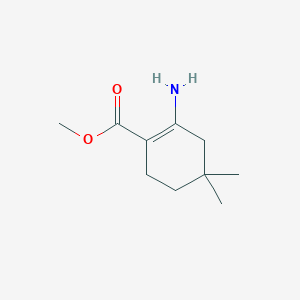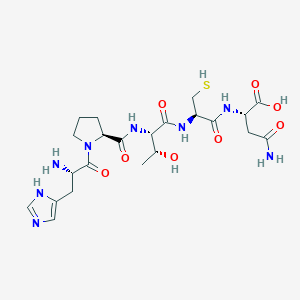![molecular formula C9H14S6 B15170514 4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane CAS No. 880499-97-8](/img/structure/B15170514.png)
4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane is a chemical compound characterized by the presence of multiple sulfur atoms and thiirane rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane typically involves the reaction of thiirane derivatives with dithiolane compounds. The reaction conditions often include the use of bases and solvents such as acetonitrile (MeCN) to facilitate the formation of the desired product . The specific synthetic route may vary depending on the desired yield and purity of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying sulfur metabolism and enzyme interactions.
Wirkmechanismus
The mechanism of action of 4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity. The pathways involved may include redox reactions and nucleophilic attacks, depending on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4,5-Bis{[(thiiran-2-yl)methyl]sulfanyl}-1,3-dithiolane include:
Thiiranes: Compounds containing a three-membered ring with one sulfur atom.
Thietanes: Four-membered sulfur-containing heterocycles.
Dithiolanes: Five-membered rings with two sulfur atoms.
Uniqueness
The uniqueness of this compound lies in its combination of thiirane and dithiolane rings, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
880499-97-8 |
|---|---|
Molekularformel |
C9H14S6 |
Molekulargewicht |
314.6 g/mol |
IUPAC-Name |
4,5-bis(thiiran-2-ylmethylsulfanyl)-1,3-dithiolane |
InChI |
InChI=1S/C9H14S6/c1-6(10-1)3-12-8-9(15-5-14-8)13-4-7-2-11-7/h6-9H,1-5H2 |
InChI-Schlüssel |
LTRLEDOMGRYBEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(S1)CSC2C(SCS2)SCC3CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrimidine, 4-[(5-bromopentyl)oxy]-6-(4-fluorophenyl)-2-methyl-](/img/structure/B15170436.png)
![2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B15170452.png)
![1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]-](/img/structure/B15170455.png)
![3-Cyclohexyl-6-methyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B15170463.png)
![5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B15170470.png)
![Piperidine, 3-phenyl-1-[[1-(phenylthio)cyclopropyl]carbonyl]-](/img/structure/B15170475.png)
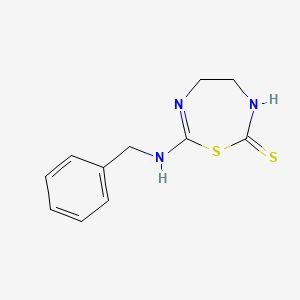
![N-Methyl-2-(2-phenylethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B15170491.png)
silane](/img/structure/B15170494.png)
